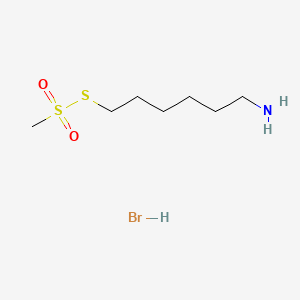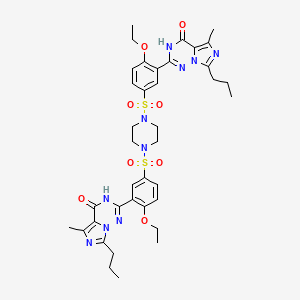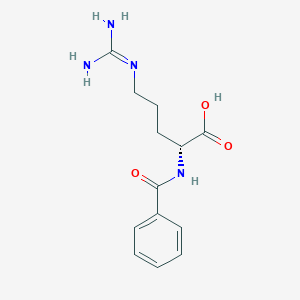
6-Aminohexyl Methanethiosulfonate Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s systematic name, its synonyms, and its CAS number.
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the reactants, conditions, and the mechanism of the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its molecular formula, the types of bonds present, and its 3D structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Oxidation of Sulfur Compounds
Research into the oxidation of sulfur compounds, such as methanethiol, dimethyl sulfide, and dimethyl disulfide, provides insights into the removal of malodorous and harmful by-products in industrial processes. Photocatalytic treatments using TiO2-based materials and alternative materials like aromatic photosensitizers have been explored for their efficiency in oxidizing these compounds, with varied oxidation products indicating different pathways depending on the material used. Such studies might parallel the reactivity and application scope of 6-Aminohexyl Methanethiosulfonate Hydrobromide in environmental or industrial contexts (Cantau et al., 2007).
Antioxidant Activity Measurement
The critical analysis of methods used to determine antioxidant activity, covering a range of tests based on hydrogen atom transfer and electron transfer, provides a comprehensive overview of evaluating antioxidant properties in various fields. This review might inform methodologies for assessing the antioxidant potential of 6-Aminohexyl Methanethiosulfonate Hydrobromide, should it possess such properties (Munteanu & Apetrei, 2021).
Methane Resource Utilization
Investigations into methanotrophic bacteria's ability to use methane as a carbon source for producing valuable bioproducts offer a glimpse into the biotechnological applications of microbial processes. This research area could be relevant if 6-Aminohexyl Methanethiosulfonate Hydrobromide has potential roles in microbial media or in studies related to methane oxidation and utilization processes (Strong, Xie, & Clarke, 2015).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or theoretical studies.
For a specific analysis of “6-Aminohexyl Methanethiosulfonate Hydrobromide”, I would recommend consulting a chemistry database or a chemistry professional. They would have access to more specialized resources and could provide a more detailed analysis. Please note that this is a general approach and the specifics might vary depending on the compound.
Propiedades
IUPAC Name |
6-methylsulfonylsulfanylhexan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2S2.BrH/c1-12(9,10)11-7-5-3-2-4-6-8;/h2-8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTQJNGBWWDIQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCCCN.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18BrNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675582 |
Source


|
| Record name | S-(6-Aminohexyl) methanesulfonothioate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminohexyl Methanethiosulfonate Hydrobromide | |
CAS RN |
1216618-83-5 |
Source


|
| Record name | S-(6-Aminohexyl) methanesulfonothioate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]acetic acid](/img/structure/B1145411.png)
![(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Hydrochloride](/img/structure/B1145414.png)